N-Linolenoylethanolamine
Description
Structure
2D Structure
Properties
IUPAC Name |
(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJXRRXWHSHZPU-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694017 | |
| Record name | alpha-Linolenoyl Ethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alpha-Linolenoyl ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013624 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57086-93-8 | |
| Record name | alpha-Linolenoyl Ethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Endogenous Regulation of Alpha Linolenoyl Ethanolamide
Precursor Substrates and Phospholipid Membrane Origin
The primary precursor for the synthesis of ALEA is alpha-linolenic acid (ALA), an essential omega-3 fatty acid. wikipedia.org This fatty acid is incorporated into membrane phospholipids, specifically phosphatidylethanolamine (B1630911) (PE). The initial step in ALEA biosynthesis involves the N-acylation of PE to form N-acylphosphatidylethanolamine (NAPE). msu.ru This process creates a reservoir of NAPE within the cell membrane, which can then be hydrolyzed to release various N-acylethanolamines (NAEs), including ALEA, in response to cellular stimuli. The abundance of different NAEs is largely determined by the fatty acid composition at the sn-1 position of the precursor phospholipids. msu.ru
Enzymatic Pathways of Formation
The release of ALEA from its NAPE precursor is primarily catalyzed by a specific phospholipase D enzyme, with alternative pathways also contributing to its biosynthesis.
N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD)
The canonical pathway for the formation of ALEA and other NAEs involves the enzymatic activity of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). wikipedia.orggenecards.org This enzyme catalyzes the hydrolysis of NAPE, cleaving the phosphodiester bond to release the N-acylethanolamine and phosphatidic acid. genecards.org The activity of NAPE-PLD is a crucial step in converting membrane lipids into bioactive signaling molecules like ALEA. wikipedia.org The enzyme's activity has been identified in various tissues, including the heart and brain. nih.gov
Alternative Biosynthetic Routes
While NAPE-PLD is a key enzyme, research has uncovered alternative, NAPE-PLD-independent pathways for the biosynthesis of NAEs. These alternative routes suggest a more complex and potentially cell-type-specific regulation of NAE production.
One such pathway involves the enzyme phospholipase C (PLC). PLC can hydrolyze NAPE to produce phospho-N-acylethanolamine. This intermediate is then dephosphorylated by a protein tyrosine phosphatase, such as PTPN22, to yield the final NAE. nih.gov
Another alternative mechanism involves the sequential action of two different enzymes. First, a serine hydrolase, α/β-hydrolase 4 (Abh4), removes the O-acyl chains from NAPE to generate glycerophospho-N-acylethanolamine (GP-NAE). Subsequently, a phosphodiesterase, glycerophosphodiesterase 1 (GDE1), cleaves the glycerophosphate bond of GP-NAE to release the NAE. nih.gov
Physiological Modulation of Biosynthesis
The endogenous levels of ALEA are not static and can be influenced by various physiological factors, most notably diet. Studies have shown that the composition of dietary fatty acids directly impacts the circulating levels of their corresponding NAEs.
A clinical trial involving hypercholesterolemic participants demonstrated that a diet enriched with flaxseed oil, a rich source of alpha-linolenic acid, led to a significant increase in plasma ALEA levels compared to a standard Western diet. nih.govnih.gov This finding highlights a direct link between the dietary intake of precursor fatty acids and the biosynthesis of their respective ethanolamides. nih.gov This upregulation of plasma NAE levels through their dietary lipid substrates suggests a mechanism by which diet can modulate endogenous lipid signaling. nih.govnih.gov
The following table summarizes the key enzymes involved in the biosynthesis of Alpha-Linolenoyl Ethanolamide:
| Enzyme | Abbreviation | Function | Pathway |
| N-Acylphosphatidylethanolamine-Specific Phospholipase D | NAPE-PLD | Hydrolyzes NAPE to produce N-acylethanolamines and phosphatidic acid. wikipedia.orggenecards.org | Canonical Pathway |
| Phospholipase C | PLC | Hydrolyzes NAPE to form phospho-N-acylethanolamine. nih.gov | Alternative Pathway |
| α/β-hydrolase 4 | Abh4 | Removes O-acyl chains from NAPE to yield glycerophospho-N-acylethanolamine (GP-NAE). nih.gov | Alternative Pathway |
| Glycerophosphodiesterase 1 | GDE1 | Cleaves GP-NAE to release the N-acylethanolamine. nih.gov | Alternative Pathway |
| Protein Tyrosine Phosphatase Non-Receptor Type 22 | PTPN22 | Dephosphorylates phospho-N-acylethanolamine to yield the N-acylethanolamine. nih.gov | Alternative Pathway |
Metabolic Pathways of Alpha Linolenoyl Ethanolamide
Enzymatic Degradation by Fatty Acid Amide Hydrolases (FAAH)
The primary route for the degradation of N-acylethanolamines, including presumably ALEA, is through hydrolysis by fatty acid amide hydrolase (FAAH). nih.govfrontiersin.orgresearchgate.net FAAH is a serine hydrolase enzyme located at the endoplasmic reticulum that catalyzes the breakdown of NAEs into their corresponding free fatty acids and ethanolamine (B43304). nih.govfrontiersin.org In the case of ALEA, this process would yield alpha-linolenic acid and ethanolamine.
The process of cellular uptake of NAEs is closely linked to their breakdown by FAAH. frontiersin.org The enzyme's activity effectively drives the uptake of these lipids from the extracellular space. frontiersin.org FAAH is considered the main degrading enzyme for other prominent NAEs such as anandamide (B1667382) (AEA) and oleoylethanolamine (OEA). wikipedia.org Genetic deletion or pharmacological inhibition of FAAH leads to a significant increase in the levels of various NAEs, including N-linoleoyl ethanolamine (LEA), N-palmitoyl ethanolamine (PEA), and N-stearoyl ethanolamine (SEA), underscoring the central role of this enzyme in their degradation. nih.govnih.gov
| Enzyme | Function | Cellular Location | Effect of Inhibition |
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolyzes NAEs to free fatty acids and ethanolamine. nih.govfrontiersin.org | Endoplasmic Reticulum frontiersin.org | Increased levels of NAEs. nih.govnih.gov |
Involvement of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
A second enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also catalyzes the hydrolysis of NAEs. nih.govaocs.org NAAA is a lysosomal hydrolase with an optimal pH of 4.5-5, consistent with its localization within lysosomes. nih.gov It shares no sequence homology with FAAH and belongs to the choloylglycine hydrolase family. nih.gov While FAAH is considered the primary degrading enzyme, NAAA provides an alternative pathway for NAE degradation. nih.govebi.ac.uk NAAA is highly expressed in tissues such as the lung and spleen, with particularly high levels in alveolar macrophages. nih.gov
Oxidation and Hydroxylation by Eicosanoid Biosynthetic Enzymes
In addition to hydrolysis, polyunsaturated NAEs like ALEA can be metabolized through oxidative pathways involving enzymes typically associated with eicosanoid biosynthesis. aocs.org These enzymes include cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. nih.govmetwarebio.com
Lipoxygenases (LOX): LOX enzymes catalyze the addition of oxygen to polyunsaturated fatty acids. nih.gov Studies on anandamide (AEA) have shown that it can be a substrate for 12-LOX and 15-LOX, resulting in hydroxylated ethanolamides (e.g., 12-HETE-EA and 15-HETE-EA). acs.orguniversiteitleiden.nl It is plausible that ALEA, being a polyunsaturated NAE, undergoes similar LOX-mediated oxidation. wikipedia.orgaocs.org
Cyclooxygenases (COX): COX enzymes are key in the production of prostaglandins. metwarebio.com Polyunsaturated NAEs can be oxygenated by COX-2 to produce prostaglandin (B15479496) ethanolamides, also known as prostamides. wikipedia.org
Cytochrome P450 (CYP) Enzymes: These enzymes can oxidize lipids through epoxidation or hydroxylation reactions. universiteitleiden.nl While the direct action of CYP enzymes on ALEA is not extensively detailed, their known role in the metabolism of other polyunsaturated fatty acids and their derivatives suggests a potential role. universiteitleiden.nl
This oxidative metabolism can lead to the formation of various ethanolamide oxylipins, which may possess their own distinct biological activities. wikipedia.orgaocs.org
| Enzyme Family | Type of Reaction | Potential Products |
| Lipoxygenases (LOX) | Oxygenation nih.gov | Hydroxylated ethanolamides acs.orguniversiteitleiden.nl |
| Cyclooxygenases (COX) | Oxygenation wikipedia.org | Prostaglandin ethanolamides (Prostamides) wikipedia.org |
| Cytochrome P450 (CYP) | Epoxidation, Hydroxylation universiteitleiden.nl | Epoxidized or hydroxylated ethanolamides universiteitleiden.nl |
Other Proposed Metabolic Modifications
While hydrolysis by FAAH and NAAA and oxidation by eicosanoid enzymes are the major metabolic routes, other modifications may occur. The metabolism of NAEs is an integral part of the larger endocannabinoid signaling system. wikipedia.org For instance, the degradation of anandamide by FAAH releases arachidonic acid, which can then serve as a substrate for the synthesis of prostaglandins, linking NAE metabolism to broader lipid signaling pathways. nih.gov
Cellular and Molecular Mechanisms of Action of Alpha Linolenoyl Ethanolamide
Interactions with Cannabinoid Receptors (CB1 and CB2)
Alpha-linolenoyl ethanolamide's interaction with the classical cannabinoid receptors, CB1 and CB2, is complex and not fully elucidated. While it is considered an endocannabinoid-like compound, its binding affinity for these receptors appears to be weaker compared to the primary endocannabinoid, anandamide (B1667382). medchemexpress.com
One study identified ALEA, along with other unsaturated fatty acid ethanolamides, in porcine brain and noted its ability to bind to the cannabinoid receptor. caymanchem.com However, other research characterizes the binding of related N-acylethanolamines, such as linoleoyl ethanolamide (LEA), to CB1 and CB2 receptors as weak. medchemexpress.com For instance, LEA was found to inhibit the binding of a potent synthetic cannabinoid, CP-55,940, with inhibitory constants (Ki) of 10 µM for CB1 and 25 µM for CB2, indicating a significantly lower affinity than classical cannabinoids. medchemexpress.com
The intricate interactions of ALEA with endocannabinoid receptors are influenced by its unique fatty acid composition. scbt.com Its amphiphilic nature, meaning it has both water-loving and fat-loving properties, affects its behavior in biological systems, including its solubility and how it moves within the body. scbt.com
It is important to note that while direct binding may be weak, ALEA could still modulate the endocannabinoid system through other mechanisms. For example, some fatty acid amides can enhance the effects of other cannabinoids by acting as modulators of receptor activity. scbt.com
Engagement with Nuclear Receptors, including Peroxisome Proliferator-Activated Receptors (PPARs)
A significant aspect of alpha-linolenoyl ethanolamide's molecular action involves its interaction with nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). PPARs are a group of transcription factors that play crucial roles in regulating lipid metabolism, inflammation, and other cellular processes. nih.gov There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. nih.gov
While direct studies on ALEA's interaction with all PPAR isoforms are limited, research on structurally similar N-acylethanolamines (NAEs) provides strong evidence for this mechanism. For example, oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA) are well-established activators of PPARα. researchgate.netnih.gov This activation is a key mechanism behind their anti-inflammatory effects. researchgate.netnih.gov
The activation of PPARα by these NAEs leads to the regulation of genes involved in fatty acid oxidation and a reduction in inflammatory responses. nih.govresearchgate.net It is plausible that ALEA, sharing the N-acylethanolamine structure, also engages with PPARs to exert some of its biological effects. This is supported by the fact that fatty acids and their derivatives are natural ligands for PPARs. researchgate.net The activation of PPARs can, in turn, influence the expression of other receptors and signaling molecules, creating a complex regulatory network. nih.gov
Modulation of G Protein-Coupled Receptors (GPRs)
Beyond the classical cannabinoid receptors, alpha-linolenoyl ethanolamide and other N-acylethanolamines are known to interact with a variety of other G protein-coupled receptors (GPRs). These receptors are a large family of transmembrane proteins that play a central role in cellular signaling.
One notable example is GPR55, which has been implicated as a potential receptor for several endocannabinoid-like lipids. mdpi.commdpi.com While the specific interaction of ALEA with GPR55 is an area of ongoing research, the broader class of N-acylethanolamines has been shown to modulate its activity.
Furthermore, a patent application has identified a G-protein coupled receptor, OSGPR116, as a physiological target for several fatty acid ethanolamides, including linolenoyl ethanolamide. google.com The patent suggests that these compounds act as ligands for OSGPR116, activating the receptor. google.com This discovery points to a novel signaling pathway for this class of molecules.
The interaction with these alternative GPRs expands the potential mechanisms through which ALEA can influence cellular function, independent of the classical CB1 and CB2 receptors.
Effects on Intracellular Signaling Cascades (e.g., ERK Phosphorylation, AP-1 Transcription)
Alpha-linolenoyl ethanolamide can influence intracellular signaling cascades, which are the downstream pathways that transmit signals from receptors on the cell surface to the cell's interior, ultimately leading to a cellular response. Key among these are the mitogen-activated protein kinase (MAPK) pathways, which include extracellular signal-regulated kinase (ERK).
Research on related compounds offers insights into these mechanisms. For instance, oleoylethanolamide (OEA) has been shown to modulate ERK1 phosphorylation, a key step in the ERK signaling pathway that is involved in cell proliferation and survival. researchgate.net Network analysis has also suggested a potential link between lipids like 5-KETE, which is structurally related to byproducts of fatty acid metabolism, and ERK1/2 signaling. frontiersin.org
Furthermore, the activation of transcription factors like activator protein-1 (AP-1) is another important downstream effect. mdpi.com The ERK pathway is known to regulate AP-1, which in turn controls the expression of genes involved in various cellular processes, including cell growth and differentiation. nih.govnih.gov The activation of PPARα, a known target of NAEs, can also interfere with the action of key inflammatory transcription factors, including AP-1. mdpi.com Therefore, it is plausible that ALEA, through its interaction with various receptors, can modulate these critical intracellular signaling pathways.
Interactions with Other Lipid Signaling Pathways
Alpha-linolenoyl ethanolamide is part of a broader network of lipid signaling molecules and its effects can be intertwined with other lipid-based signaling pathways. N-acylethanolamines (NAEs) are naturally present in cell membranes as part of the phospholipid N-acylphosphatidylethanolamine (NAPE). np-mrd.org They are released from NAPE in response to various stimuli, suggesting a dynamic interplay with membrane lipid composition and metabolism.
The metabolism of ALEA itself can generate other bioactive molecules. For example, in plants, polyunsaturated NAEs can be oxidized by lipoxygenase (LOX) enzymes to produce a variety of oxylipins. nih.gov These ethanolamide oxylipins can have their own biological activities. nih.gov While this has been more extensively studied in plants, similar enzymatic pathways exist in animals.
Furthermore, the endocannabinoid system, to which ALEA belongs, is functionally related to other lipid signaling systems. For instance, the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is linked to the metabolism of other lipids like diacylglycerol (DAG) and lysophospholipids. mdpi.com This interconnectedness suggests that changes in ALEA levels or activity could have ripple effects on other lipid signaling pathways.
Other Putative Molecular Targets
In addition to the receptors and pathways mentioned above, alpha-linolenoyl ethanolamide may have other molecular targets that contribute to its biological effects. The diverse actions of N-acylethanolamines suggest a multi-target mode of action.
One area of interest is the interaction with ion channels. For example, the transient receptor potential vanilloid 1 (TRPV1) channel, a well-known receptor for capsaicin (B1668287) (the active component of chili peppers), is also modulated by endocannabinoids and related lipids. researchgate.net
Moreover, the enzymes involved in the synthesis and degradation of ALEA are themselves potential targets for regulation. The levels of NAEs are controlled by a balance between their synthesis from NAPE and their breakdown by enzymes like fatty acid amide hydrolase (FAAH). nih.gov Inhibition of FAAH can lead to an increase in the levels of various NAEs, including ALEA, thereby potentiating their effects.
Physiological Roles and Biological Activities of Alpha Linolenoyl Ethanolamide: Preclinical Research Insights
Modulation of Energy Homeostasis and Food Intake in Preclinical Models
Research in animal models suggests that alpha-linolenoyl ethanolamide plays a role in the regulation of appetite. A study utilizing male Wistar rats investigated the acute effects of ALEA on feeding behavior. medchemexpress.com In this preclinical model, rats that were fasted for 12 hours received intraperitoneal injections of ALEA. The results demonstrated that ALEA, but not its parent fatty acid (alpha-linolenic acid), caused a significant suppression of short-term food intake for up to one hour after administration. medchemexpress.com
This anorectic effect was found to be independent of the primary appetite-regulating hormones, insulin (B600854) and leptin, as their plasma concentrations were not significantly altered by the ALEA treatment. medchemexpress.com This finding suggests that the essential fatty acid, alpha-linolenic acid, may exert its influence on acute appetite suppression through its conversion to ALEA. medchemexpress.commedchemexpress.com The study highlights a potential pathway for energy homeostasis modulation that is distinct from some other N-acylethanolamines, such as oleoylethanolamide (OEA), which has been shown to reduce food intake through mechanisms involving the nuclear receptor PPAR-α. biorxiv.org
Table 1: Preclinical Research on ALEA and Food Intake
| Model | Intervention | Key Findings | Reported Mechanism | Citation |
|---|---|---|---|---|
| Male Wistar Rats | Intraperitoneal injection of ALEA | Acutely suppressed food intake for up to 1 hour. | Independent of plasma insulin and leptin levels. | medchemexpress.com |
Anti-inflammatory Potential and Associated Molecular Mechanisms
The anti-inflammatory properties of alpha-linolenoyl ethanolamide are an area of ongoing investigation, with preclinical data providing initial insights. Unlike some other N-acylethanolamines derived from omega-3 fatty acids, such as docosahexaenoyl ethanolamide (DHEA) and eicosapentaenoyl ethanolamide (EPEA), ALEA's direct anti-inflammatory activity appears to be context-dependent. In one in vitro study using lipopolysaccharide (LPS)-activated RAW264.7 macrophages, DHEA and EPEA were effective at inhibiting nitric oxide (NO) release, a key inflammatory mediator. nih.gov However, in this specific assay, alpha-linolenoyl ethanolamide was found to be inactive. nih.gov
In contrast, research on the closely related n-6 derived linoleoyl ethanolamide (LEA) has shown more pronounced anti-inflammatory effects. LEA has been demonstrated to suppress the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6, in LPS-stimulated macrophages. nih.govresearchgate.net The mechanism for LEA's action involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govresearchgate.netresearchgate.net While these findings for LEA are significant, they are not directly attributable to ALEA, and highlight the nuanced differences in biological activity based on the specific fatty acid structure.
Table 2: Preclinical Research on ALEA and Inflammation
| Model | Intervention | Key Findings | Reported Mechanism | Citation |
|---|---|---|---|---|
| RAW264.7 Macrophages | ALEA treatment | Inactive in inhibiting nitric oxide (NO) release. | N/A | nih.gov |
| RAW264.7 Macrophages | Linoleoyl ethanolamide (LEA) treatment | Suppressed pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | Inhibition of NF-κB signaling. | nih.govresearchgate.net |
Analgesic Effects in Animal Models
Direct preclinical research into the specific analgesic, or pain-relieving, effects of alpha-linolenoyl ethanolamide is limited. However, its classification as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel provides a strong mechanistic basis for a potential role in nociception. medchemexpress.commedchemexpress.com The TRPV1 receptor is a key player in detecting and signaling noxious stimuli, including heat and capsaicin (B1668287), and is a well-established target for analgesic drugs. mdpi.comnih.gov Activation of TRPV1 is a complex process that can lead to either pain or, through desensitization, analgesia.
While specific studies on ALEA are scarce, the broader family of N-acylethanolamines has been widely studied for its role in pain modulation. For instance, palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA) have demonstrated significant antinociceptive effects in various animal models of inflammatory and neuropathic pain. researchgate.netresearchgate.netmdpi.com These effects are often mediated through pathways involving peroxisome proliferator-activated receptor alpha (PPAR-α) and, in some cases, interactions with the TRPV1 channel. researchgate.netmdpi.com The confirmed activity of ALEA as a TRPV1 agonist suggests it could influence pain pathways, though further in vivo studies using animal pain models are required to confirm and characterize any direct analgesic properties. medchemexpress.commedchemexpress.com
Table 3: Mechanistic Target of ALEA Relevant to Analgesia
| Target | Activity | Implication for Analgesia | Citation |
|---|---|---|---|
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Agonist | TRPV1 is a key receptor in pain and thermal sensation pathways. Agonism can lead to channel activation and subsequent desensitization, a mechanism for analgesia. | medchemexpress.commedchemexpress.commdpi.com |
Anti-tumor Research in Preclinical Contexts
Currently, there is a lack of direct preclinical research investigating the anti-tumor activities of alpha-linolenoyl ethanolamide itself. The majority of studies in this area have focused on its metabolic precursor, alpha-linolenic acid (ALA). These studies have shown that ALA can inhibit the proliferation, adhesion, and invasion of various human and mouse colon cancer cell lines, such as HT29, HCT116, and MCA38. mdpi.com Furthermore, research on cervical cancer cell lines has indicated that ALA may exert anti-cancer effects through epigenetic modifications, including the regulation of DNA methylation and histone deacetylase activity, leading to the upregulation of tumor suppressor genes. nih.gov
While these findings on ALA are noteworthy, they cannot be directly extrapolated to ALEA. One study investigating cancer-induced myotube atrophy did identify alpha-linolenoyl ethanolamide in its analysis, but the research focused on muscle wasting associated with cancer (cachexia) rather than a direct anti-tumor effect of the compound. plos.org Therefore, the potential for ALEA to act as an anti-tumor agent in preclinical settings remains an open question that requires dedicated investigation.
Role in Reproductive Physiology and Corpus Luteum Function
Preclinical research points to a potential regulatory role for alpha-linolenoyl ethanolamide in female reproductive physiology, specifically within the corpus luteum (CL). The CL is a transient endocrine gland essential for producing progesterone, the hormone required for the establishment and maintenance of pregnancy. nih.govmdpi.com
A key study using a bovine model performed a detailed analysis of lipid mediators within the CL at different stages of the estrous cycle and during early pregnancy. nih.govfrontiersin.org This research revealed that the concentration of alpha-linolenoyl ethanolamide changes dynamically. Specifically, its abundance was compared between day 11 of the estrous cycle and day 18 of pregnancy. nih.gov The findings showed that levels of ALEA, along with several other lipid mediators, tended to decline in the CL during the initial stages of pregnancy. nih.govfrontiersin.org This downregulation during the critical period of maternal recognition of pregnancy suggests that ALEA may be involved in the complex signaling cascades that regulate luteal function and the transition from a cyclic to a pregnant state. nih.govanimal-reproduction.org
Table 4: Preclinical Research on ALEA in Reproductive Tissue
| Model | Tissue | Key Findings | Implication | Citation |
|---|---|---|---|---|
| Bovine | Corpus Luteum | Levels of ALEA tended to decline between day 11 of the estrous cycle and day 18 of pregnancy. | Suggests a potential role in the regulation of luteal function during maternal recognition of pregnancy. | nih.govfrontiersin.org |
Influence on Gut Physiology and Microbiota Interactions in Animal Models
The endocannabinoid system and related N-acylethanolamines are recognized as important modulators of gut physiology, including intestinal barrier function and interactions with the gut microbiota. nih.govmdpi.comfrontierspartnerships.org While direct evidence for alpha-linolenoyl ethanolamide's specific role is still emerging, preclinical studies provide some initial clues.
A study investigating the effects of a high soybean oil diet in mice, a diet rich in the precursor to related n-6 ethanolamides, found that it could decrease intestinal epithelial barrier function, potentially increasing susceptibility to colitis. biorxiv.org This "leaky gut" phenomenon allows for the translocation of bacterial components like lipopolysaccharide (LPS), which can trigger inflammation. researchgate.net In another study, the introduction of a mixture of NAEs, including oleoylethanolamide and linoleoyl ethanolamide, to an in vitro model of the gut microbiota resulted in significant shifts in the bacterial community composition. frontierspartnerships.orgfrontiersin.org Specifically, it led to an increase in taxa like Escherichia and a decrease in Bacteroides. frontierspartnerships.org However, a separate analysis focusing on a specific mouse adherent-invasive E. coli (mAIEC) strain found that ALEA levels did not significantly change when the bacterium was grown in the presence of soybean oil. biorxiv.org This indicates that the influence of NAEs on gut bacteria may be highly specific to both the lipid and the bacterial species .
Table 5: Preclinical Research on NAEs and Gut Physiology/Microbiota
| Model/System | Intervention | Key Findings | Relevance to ALEA | Citation |
|---|---|---|---|---|
| In vitro gut microbiota model | Addition of NAEs (OEA, LEA) | Altered microbial community composition; increased Escherichia, decreased Bacteroides. | Demonstrates that NAEs as a class can directly modulate gut microbiota. | frontierspartnerships.orgfrontiersin.org |
| Mice | High soybean oil diet (precursor-rich) | Decreased intestinal epithelial barrier function. | Suggests that dietary fats influencing NAE pools can impact gut health. | biorxiv.org |
| Mouse Adherent-Invasive E. coli (mAIEC) culture | Grown with soybean oil | No significant change in ALEA levels detected in the bacteria. | Highlights the specificity of interactions between NAEs and different bacteria. | biorxiv.org |
Neurotransmitter and Neuromodulatory Investigations in Neural Tissues
Alpha-linolenoyl ethanolamide is recognized as an endocannabinoid-like compound that is present in the central nervous system and possesses neuromodulatory potential. caymanchem.com Early research identified ALEA in porcine brain tissue, establishing its presence in the CNS, although its specific functions as a neurotransmitter had not been fully detailed at the time. caymanchem.com
A significant aspect of its neuromodulatory activity is its interaction with specific ion channels. Preclinical research has identified alpha-linolenoyl ethanolamide as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. medchemexpress.commedchemexpress.comresearchgate.net TRPV1 channels are heavily involved in synaptic transmission and neuronal excitability. nih.govmdpi.com The activation of TRPV1 by an endogenous lipid like ALEA suggests a role in modulating neuronal signaling. Endocannabinoids and related NAEs often act as retrograde messengers, being synthesized post-synaptically to modulate pre-synaptic neurotransmitter release, including that of GABA and glutamate. mdpi.comnih.gov While the precise impact of ALEA on the release of specific neurotransmitters requires further dedicated investigation, its established presence in the brain and its activity as a TRPV1 agonist firmly place it within the complex network of lipid neuromodulators that regulate neural function. caymanchem.com
Table 6: Preclinical Research on ALEA in Neural Contexts
| Finding | Model/System | Implication | Citation |
|---|---|---|---|
| Presence Detected | Porcine Brain Tissue | Confirms ALEA is an endogenous compound within the central nervous system. | caymanchem.com |
| Receptor Activity | In vitro assays | Identified as an agonist for the TRPV1 channel. | medchemexpress.commedchemexpress.comresearchgate.net |
| General Role of NAEs | Neural Tissues | NAEs are known to act as retrograde signaling molecules, modulating neurotransmitter release. | mdpi.comnih.gov |
Advanced Analytical Methodologies for Alpha Linolenoyl Ethanolamide Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the preferred methods for analyzing N-acylethanolamines (NAEs) like ALENA. nih.gov These techniques provide the high sensitivity and selectivity needed to measure low-concentration analytes in complex matrices. nih.govmdpi.com
Developing a robust LC-MS/MS or UPLC-MS/MS method for ALENA quantification requires careful optimization of chromatographic and mass spectrometric parameters. Reversed-phase chromatography with C18 columns is commonly employed to separate NAEs. mdpi.comnih.gov The mobile phase usually consists of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. lipidmaps.orgwiley.com
Method validation is crucial to ensure the reliability of the analytical data. nih.gov This involves assessing linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, and matrix effects. capes.gov.br For instance, a validated UPLC-MS/MS method for human plasma demonstrated excellent linearity and sensitivity for ALENA and other NAEs. capes.gov.br
Table 1: Key Parameters in LC-MS/MS Method Development for ALENA
| Parameter | Common Choice/Condition | Purpose |
|---|---|---|
| Chromatography | ||
| Technique | Reversed-Phase | Separation of nonpolar compounds like ALENA. |
| Column | C18 | Good retention and separation of NAEs. mdpi.comnih.gov |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Efficient elution and ionization. lipidmaps.orgwiley.com |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Forms protonated molecules [M+H]+ for detection. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |
The use of a suitable internal standard (IS) is critical to account for analyte loss during sample preparation and to correct for matrix effects. netascientific.com Stable isotope-labeled internal standards are ideal because they have nearly identical chemical and physical properties to the analyte. For ALENA, deuterated alpha-linolenoyl ethanolamide (ALENA-d4) is a commonly used internal standard. netascientific.comnetascientific.com
Quantification is typically performed using a calibration curve where the ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. lipidmaps.org This ratiometric approach ensures accurate quantification by compensating for variations during the analytical process.
Method Development and Validation for Biological Matrices
Extraction and Sample Preparation Procedures for Diverse Samples
Effective extraction and sample cleanup are vital for accurate ALENA analysis. nih.gov The choice of method depends on the sample matrix.
Liquid-Liquid Extraction (LLE) : This is a common method for extracting NAEs from biological fluids. nih.gov A typical procedure involves extracting the sample with an organic solvent like a butanol/methyl-tert-butyl ether mixture. nih.gov The organic phase, containing the lipids, is then evaporated and the residue is reconstituted in a solvent compatible with the LC-MS/MS system. nih.gov
Solid-Phase Extraction (SPE) : SPE is used for sample cleanup and concentration. lipidmaps.orgnih.gov It can effectively remove interfering substances, leading to cleaner extracts and improved analytical performance. nih.govmdpi.com Different sorbents can be used, and the selection depends on the specific requirements of the analysis. nih.gov
Detection and Characterization in Various Biological Samples and Dietary Sources
Advanced analytical techniques have enabled the detection of ALENA in various biological matrices, including human plasma, and tissues. nih.govfrontiersin.orgwiley.com For example, ALENA has been quantified in human plasma, where its levels can be influenced by dietary fat composition. nih.gov In a study investigating the effects of different dietary fats, plasma ALENA concentrations were significantly higher after a diet enriched with flaxseed oil, a rich source of its precursor, alpha-linolenic acid. nih.gov ALENA has also been detected in brain tissue and is being studied for its potential role in neuroinflammation and cognitive function. mdpi.commdpi.com
Table 2: Reported Detection of Alpha-Linolenoyl Ethanolamide in Various Samples
| Sample Type | Analytical Method | Key Findings | Reference |
|---|---|---|---|
| Human Plasma | UPLC-MS/MS | Plasma levels increased with dietary flaxseed oil consumption. | nih.gov |
| Human Plasma | LC-MS/MS | Altered levels found in children with asthma. | wiley.com |
| Human Plasma | LC-MS/MS | Detected in a study correlating endocannabinoids with gut microbiota. | nih.gov |
| Bovine Corpus Luteum | UPLC-MS/MS | Levels tended to decline during early pregnancy. | frontiersin.org |
| Mouse Brain | LC-MS | Detected in a study on neuroinflammation. | mdpi.com |
| Mouse Liver | LC-MS | Detected in a study on fasting-mediated steatosis. | mdpi.com |
| Feces (Rat) | UPLC-Q-TOF/MS | Identified as a differential metabolite in a study on constipation. | frontiersin.org |
Future Research Directions and Emerging Paradigms for Alpha Linolenoyl Ethanolamide Studies
Elucidating the Specific Endogenous Functions and Comprehensive Physiological Importance
The transient release and accumulation of NAEs have been linked to a range of biological activities, including neurotransmission, immunomodulation, and membrane protection in animals. np-mrd.org Fatty acid-derived lipid mediators like ALEA are recognized as important metabolites in the inflammatory and immune responses to physiological stressors. nih.gov The endocannabinoid system, to which ALEA belongs, appears to be involved in gut physiology, with evidence suggesting it can modulate the gut microbiota composition in mouse models. nih.govcore.ac.uk
Studies have shown that dietary fatty acid composition can modulate plasma levels of NAEs, including ALEA. wikipedia.orgcvresearch.info For instance, both endurance and resistance exercise have been found to increase plasma levels of endocannabinoids and their analogues. nih.gov This suggests a potential role for ALEA in the body's response to physical activity and the associated inflammatory and immune modulation. nih.gov
Future research will need to focus on elucidating the specific tissues and systems where ALEA acts and the precise physiological processes it regulates. Understanding its role in the complex interplay of lipid mediators will be crucial to fully grasp its importance in health and disease.
Comprehensive Characterization of Receptor Interactions and Downstream Signaling Pathways
The interaction of alpha-linolenoyl ethanolamide (ALEA) with various receptors is a key area of ongoing research. As an endocannabinoid, ALEA is structurally similar to anandamide (B1667382) (AEA) but has α-linolenic acid instead of arachidonic acid. kklmed.comglpbio.com This structural difference influences its binding affinity and functional activity at cannabinoid receptors and other targets.
ALEA has been shown to interact with cannabinoid receptors, although its affinity may be weaker compared to other endocannabinoids. scbt.com It has been identified as one of the two new unsaturated fatty acid ethanolamides in the brain that bind to the cannabinoid receptor. caymanchem.comcaymanchem.com The binding of ALEA to these receptors can influence downstream signaling pathways, potentially affecting lipid metabolism and other cellular processes. scbt.com
Beyond the classical cannabinoid receptors (CB1 and CB2), the broader "endocannabinoidome" includes other receptors that may interact with ALEA, such as peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels. For example, the related N-acylethanolamine, oleoylethanolamide (OEA), is known to activate PPAR-alpha. researchgate.net Given the structural similarities, investigating whether ALEA also interacts with these receptors is a critical next step.
The activation of these receptors by ALEA can initiate a cascade of downstream signaling events. For instance, N-oleoylethanolamine has been shown to inhibit the sphingolipid signaling pathway by specifically inhibiting ceramidase. np-mrd.org This, in turn, can block the effects of signaling molecules like TNF-alpha on intracellular calcium concentration. ebi.ac.uk Future studies should aim to comprehensively map the receptor profile of ALEA and delineate the specific intracellular signaling cascades it modulates.
Table 1: Known and Potential Receptor Interactions of Alpha-Linolenoyl Ethanolamide and Related N-Acylethanolamines
| Receptor | Interacting NAE(s) | Potential Downstream Effect |
| Cannabinoid Receptor 1 (CB1) | Anandamide, Dihomo-γ-linolenoylethanolamide, Docosatetraenoylethanolamide | Modulation of neurotransmitter release, synaptic plasticity |
| Cannabinoid Receptor 2 (CB2) | N-Palmitoylethanolamine | Anti-inflammatory effects |
| Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) | Oleoylethanolamide, N-Palmitoylethanolamine | Regulation of lipid metabolism, anti-inflammatory effects |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Anandamide, Oleoylethanolamide | Modulation of pain and inflammation |
Exploring Interplay with Other Endocannabinoids and Related Lipid Mediators
Alpha-linolenoyl ethanolamide (ALEA) does not function in isolation; its physiological effects are likely influenced by a complex interplay with other endocannabinoids and related lipid mediators. nih.gov These molecules often share common metabolic pathways and can act on the same or different receptors, leading to synergistic, antagonistic, or modulatory effects. nih.govnih.gov
The endocannabinoid system comprises a variety of bioactive lipids, including other N-acylethanolamines (NAEs) like anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (B50096) (PEA), as well as 2-monoacylglycerols such as 2-arachidonoylglycerol (B1664049) (2-AG). nih.govmdpi.comfrontiersin.org These compounds are produced on demand in various tissues, including the brain, liver, adipose tissue, and skeletal muscle. nih.govcore.ac.uk
One key aspect of this interplay is the competition for metabolic enzymes. For example, fatty acid amide hydrolase (FAAH) is responsible for the degradation of several NAEs, including AEA. nih.gov Linoleoyl ethanolamide (LEA), which is structurally similar to ALEA, has been shown to inhibit FAAH, thereby potentially increasing the levels and activity of other endocannabinoids like AEA. nih.govmedchemexpress.com This suggests that ALEA could have similar "entourage" effects by modulating the metabolism of other bioactive lipids.
Furthermore, these lipid mediators can act in concert to regulate physiological processes. For instance, OEA, PEA, and stearoylethanolamide (SEA) may work together with endocannabinoids to regulate feeding behavior. nih.gov The co-localization and stimulus-dependent release of different NAEs in various cell types further support the idea of a coordinated signaling network. nih.gov
Future research should focus on a systems-level understanding of the "endocannabinoidome," investigating how the relative concentrations of ALEA and other lipid mediators change in response to different physiological and pathological conditions, and how these changes collectively influence cellular and systemic functions.
Investigating Novel Metabolic Enzymes and Their Role in Alpha-Linolenoyl Ethanolamide Homeostasis
The concentration and activity of alpha-linolenoyl ethanolamide (ALEA) are tightly regulated by a complex network of metabolic enzymes responsible for its synthesis and degradation. nih.govcore.ac.uk Understanding these enzymatic pathways is crucial for comprehending the homeostatic control of ALEA and its physiological roles.
The synthesis of N-acylethanolamines (NAEs), including ALEA, primarily involves the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by a phospholipase D-type hydrolase. However, alternative synthetic routes may also exist.
The degradation of NAEs is a key control point for their signaling. Fatty acid amide hydrolase (FAAH) is a well-characterized enzyme that hydrolyzes anandamide and other NAEs. nih.govmedchemexpress.com Linoleoyl ethanolamide, a related compound, is a known inhibitor of FAAH. nih.gov Given the structural similarity, it is plausible that ALEA also interacts with FAAH, either as a substrate or a modulator.
Beyond FAAH, other enzymes are likely involved in ALEA metabolism. Cytochrome P450 (CYP) enzymes, for instance, are known to metabolize polyunsaturated fatty acids into a variety of signaling molecules called oxylipins. researchgate.net Research has shown that certain CYP enzymes can metabolize α-linolenic acid, the precursor to ALEA, suggesting a potential role for these enzymes in ALEA metabolism as well. researchgate.net Additionally, lipoxygenases (LOX) are another class of enzymes that can act on polyunsaturated fatty acids and their derivatives, potentially contributing to the metabolism of ALEA. nih.gov
Recent studies have highlighted the role of other hydrolases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), in the degradation of certain NAEs. researchgate.net Investigating whether NAAA or other yet-to-be-identified enzymes play a role in ALEA homeostasis is a critical area for future research. The identification and characterization of these novel metabolic enzymes will provide new targets for modulating ALEA levels and activity.
Table 2: Key Enzymes in Endocannabinoid and N-Acylethanolamine Metabolism
| Enzyme | Function | Potential Role in ALEA Homeostasis |
| N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) | Synthesis of NAEs | Primary synthetic enzyme for ALEA |
| Fatty Acid Amide Hydrolase (FAAH) | Degradation of NAEs | Potential degradation enzyme for ALEA |
| Cytochrome P450 (CYP) Enzymes | Metabolism of fatty acids and their derivatives | Potential for oxidative metabolism of ALEA |
| Lipoxygenases (LOX) | Metabolism of fatty acids and their derivatives | Potential for oxidative metabolism of ALEA |
| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Degradation of certain NAEs | Potential degradation enzyme for ALEA |
Development and Application of Advanced Preclinical Research Models for In Vivo Investigations
To fully understand the physiological and pathophysiological roles of alpha-linolenoyl ethanolamide (ALEA), the development and application of advanced preclinical research models are essential. These models are crucial for conducting in vivo investigations that can bridge the gap between in vitro findings and clinical relevance.
Current preclinical animal models, such as mice, rats, and non-human primates, are valuable tools for studying the endocannabinoid system. nih.gov However, there can be significant differences in the expression and function of endocannabinoid system components across species, which necessitates careful selection of the appropriate model for a given research question. nih.gov A comprehensive understanding of the expression patterns of receptors and metabolic enzymes for ALEA in different preclinical models is needed to ensure translational relevance. nih.gov
Genetically modified animal models will be particularly important for dissecting the specific functions of ALEA. For example, creating knockout mice that lack key enzymes involved in ALEA synthesis or degradation would allow researchers to investigate the consequences of altered ALEA levels. Similarly, models with targeted deletions or overexpression of specific receptors that interact with ALEA can help to elucidate its downstream signaling pathways.
In addition to genetic models, the development of novel pharmacological tools is also critical. This includes the creation of selective agonists and antagonists for receptors that bind ALEA, as well as potent and specific inhibitors for the enzymes that metabolize it. These tools will enable researchers to manipulate the ALEA signaling system with high precision in vivo.
Furthermore, advanced analytical techniques are needed for the accurate quantification of ALEA and related lipid mediators in biological samples. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has greatly improved the sensitivity and specificity of these measurements, allowing for the detection of low-abundance lipids in complex matrices like plasma and tissue. sciex.com Continued advancements in these technologies will be crucial for obtaining a detailed picture of ALEA dynamics in preclinical models.
The use of these advanced preclinical models and research tools will be instrumental in elucidating the in vivo functions of ALEA and its potential as a therapeutic target for a variety of diseases.
Q & A
Q. What are the recommended storage conditions for Alpha-Linolenoyl ethanolamide to maintain stability in experimental settings?
- Methodological Answer : aLEA should be stored as a powder at -20°C (stable for 2 years) or -80°C (stable for 6 months in solvent). Solutions in solvents like DMSO or saline should be stored at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles and exposure to incompatible materials such as strong oxidizing agents .
Q. What analytical techniques are commonly used to quantify Alpha-Linolenoyl ethanolamide in biological samples?
- Methodological Answer : Targeted metabolomics is the primary approach, utilizing LC-MS/MS for specificity. Key steps include:
- Sample stabilization : Immediate freezing (-80°C) or use of ethanol-based matrices to prevent degradation.
- Lipid class separation : Chromatography optimized for polar metabolites and ethanolamides.
- Quantification : Calibration curves using deuterated internal standards to account for matrix effects .
Q. How does the chemical structure of Alpha-Linolenoyl ethanolamide influence its solubility in experimental preparations?
- Methodological Answer : aLEA’s logP of 5.16 and molecular weight of 321.50 g/mol make it lipid-soluble. For in vitro studies, dissolve in DMSO (up to 50 mg/mL) or PEG300 (10 mg/mL). For in vivo administration, use saline with 5% Tween 80 (1 mg/mL) to enhance bioavailability. Ensure solutions are vortexed and centrifuged to achieve clarity .
Advanced Research Questions
Q. How do inter-individual variations and sample storage matrices affect the reliability of aLEA measurements in fecal metabolomics?
- Methodological Answer : Inter-subject variability accounts for 71.15% of variance in ethanolamide profiles, necessitating large cohort sizes and stratification by factors like diet or microbiome composition. Storage matrices (e.g., 95% ethanol vs. OMNImet®) introduce 8.2% variance ; thus, standardized protocols (immediate freezing) are critical. Use ANOVA-Simultaneous Component Analysis (ASCA) to statistically isolate confounding factors .
Q. What mechanisms explain the elevated aLEA levels observed in neutrophil-driven asthma models, and how can these findings be reconciled with contradictory studies?
- Methodological Answer : In murine asthma models, aLEA elevation correlates with reduced inflammation via non-cannabinoid receptor pathways (e.g., PPAR-γ activation). Contradictions may arise from:
- Model specificity : Neutrophil-dominated vs. eosinophilic inflammation.
- Temporal dynamics : aLEA’s biphasic role (pro-resolving at later stages vs. pro-inflammatory early).
Validate findings using knockout models (e.g., CB1/CB2 receptor-null mice) and time-course metabolomics .
Q. How can researchers distinguish aLEA’s activity from structurally similar ethanolamides (e.g., Arachidonoyl ethanolamide) in receptor-binding assays?
- Methodological Answer :
- Competitive binding assays : Use radiolabeled probes (e.g., [³H]-AEA) with increasing aLEA concentrations to assess displacement.
- Receptor selectivity profiling : Test aLEA in transfected HEK cells expressing CB1, CB2, TRPV1, or PPAR-γ.
- Enzymatic stability assays : Compare hydrolysis rates via fatty acid amide hydrolase (FAAH) or cyclooxygenase-2 (COX-2) to infer metabolic pathways .
Q. What experimental designs are recommended to address discrepancies in aLEA’s role in lipid-mediated signaling pathways?
- Methodological Answer :
- Multi-omics integration : Pair metabolomics (aLEA quantification) with transcriptomics (e.g., RNA-seq of inflammatory genes) to identify upstream/downstream regulators.
- Pharmacological modulation : Use FAAH inhibitors (e.g., URB597) or COX-2 inhibitors (e.g., Celecoxib) to dissect aLEA’s metabolic fate.
- Cross-species validation : Compare murine data with human organoid models to assess translational relevance .
Methodological Resources
- Data Analysis : Use ASCA for multi-factorial metabolomics datasets to partition variance from subject, storage, and technical factors .
- Safety Protocols : Follow OSHA HCS guidelines for handling aLEA, including inert absorbents (e.g., silica gel) for spills and immediate medical consultation for exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
